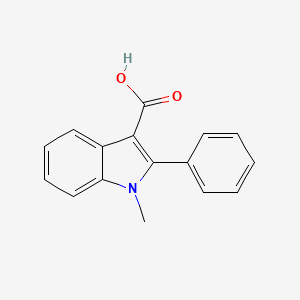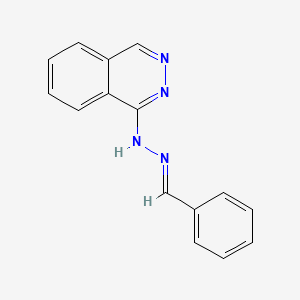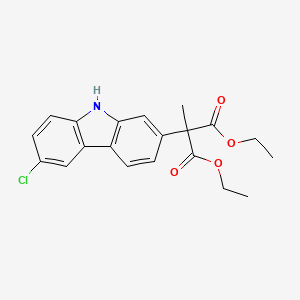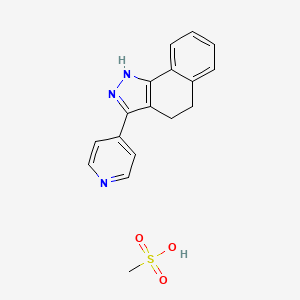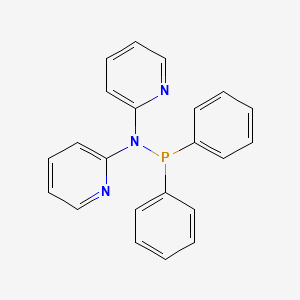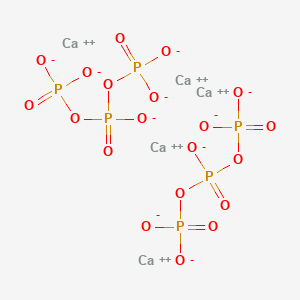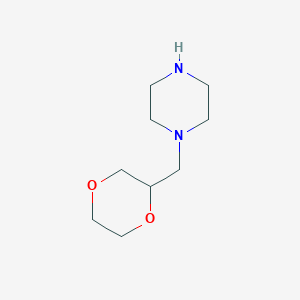
1-(1,4-Dioxan-2-ylmethyl)piperazine
Overview
Description
Synthesis Analysis
- Ring opening of aziridines under the action of N-nucleophiles , intermolecular cycloaddition of alkynes bearing amino group , parallel solid-phase synthesis , and photocatalytic synthesis are other methods .
Chemical Reactions Analysis
- Piperazine is a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of worms .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Researchers have synthesized novel derivatives incorporating piperazine and evaluated their pharmacological activities. For example, Kumar et al. (2017) developed a series of novel piperazine derivatives and investigated their antidepressant and antianxiety activities. This work highlights the potential of piperazine compounds in the development of new therapeutic agents for mental health disorders (Kumar et al., 2017).
Antibacterial and Antifungal Activities
Another avenue of research involves the synthesis of piperazine derivatives and their evaluation for antimicrobial activities. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and screened them for antimicrobial properties, some of which showed good to moderate activity against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science Applications
In material science, Hattori and Kinoshita (1979) reported the synthesis of polyamides containing theophylline and thymine through reactions involving piperazine. These polymers have applications in creating novel materials with specific biochemical properties (Hattori & Kinoshita, 1979).
Anticancer Research
Lv et al. (2019) conducted research on the synthesis and evaluation of a heterocyclic compound incorporating a piperazine moiety for anti-bone cancer activity. This study demonstrates the role of piperazine derivatives in the development of new anticancer drugs (Lv et al., 2019).
Enzyme Inhibition Studies
Research has also focused on the role of piperazine derivatives in inhibiting enzymes involved in disease pathways. For instance, Thalji et al. (2013) discovered piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, indicating potential therapeutic applications in treating diseases related to the enzyme's activity (Thalji et al., 2013).
properties
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-11(4-2-10-1)7-9-8-12-5-6-13-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXANIROTRBABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2COCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441366 | |
| Record name | 1-(1,4-dioxan-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxan-2-ylmethyl)piperazine | |
CAS RN |
329217-47-2 | |
| Record name | 1-(1,4-dioxan-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)



